

# Albiglutide Clinical Trial Meta-Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of clinical trial results for **Albiglutide**, a glucagon-like peptide-1 (GLP-1) receptor agonist. The following sections present a comparative analysis of **Albiglutide** against other GLP-1 receptor agonists, Dipeptidyl Peptidase-4 (DPP-4) inhibitors, and Sodium-Glucose Cotransporter-2 (SGLT-2) inhibitors, supported by experimental data from pivotal clinical trials.

## Comparative Efficacy and Safety of Albiglutide

**Albiglutide** has been extensively studied in a series of phase 3 clinical trials known as the HARMONY program, which assessed its efficacy and safety in patients with type 2 diabetes.[1] These trials evaluated **Albiglutide** as monotherapy and in combination with other glucose-lowering medications.[1]

### **Glycemic Control**

Meta-analyses of clinical trials have demonstrated that **Albiglutide** significantly reduces HbA1c levels compared to placebo.[1] When compared to other GLP-1 receptor agonists, network meta-analyses suggest that while **Albiglutide** is effective, other agents like Semaglutide and Dulaglutide may offer greater reductions in HbA1c.[2][3][4]

In a head-to-head trial against the DPP-4 inhibitor sitagliptin in patients with renal impairment, **Albiglutide** demonstrated a significantly greater reduction in HbA1c at 26 weeks (-0.83% vs.



-0.52%).[5][6]

### **Body Weight Management**

GLP-1 receptor agonists are known for their potential to induce weight loss. While **Albiglutide** has been associated with modest weight loss, some other GLP-1 receptor agonists like Semaglutide and Liraglutide have shown more significant effects on weight reduction in comparative analyses.[4][7] In some studies, the change in body weight with **Albiglutide** was similar to that of placebo.[1]

#### **Cardiovascular Outcomes**

The Harmony Outcomes trial, a large-scale cardiovascular outcomes trial, demonstrated that **Albiglutide** was superior to placebo in reducing the risk of major adverse cardiovascular events (MACE), a composite endpoint of cardiovascular death, myocardial infarction, and stroke.[8][9][10] The trial showed a 22% reduction in the risk of MACE with **Albiglutide** compared to placebo.[11] This benefit was primarily driven by a reduction in myocardial infarction.[4][10] However, **Albiglutide** did not significantly reduce the risk of cardiovascular death alone.[4]

When compared to SGLT-2 inhibitors, both classes of drugs have shown cardiovascular benefits, though their specific effects may differ. SGLT-2 inhibitors have shown a notable reduction in heart failure hospitalizations, while GLP-1 receptor agonists, including **Albiglutide**, have demonstrated a reduction in atherosclerotic MACE.

### Safety and Tolerability

The most common adverse events associated with **Albiglutide** are gastrointestinal in nature, including nausea and diarrhea.[12] Injection-site reactions have also been reported more frequently with **Albiglutide** compared to placebo.[13] In a head-to-head trial with sitagliptin, the overall incidence of gastrointestinal adverse events was 31.7% for **Albiglutide** and 25.2% for sitagliptin.[5][6] The incidence of acute pancreatitis and pancreatic cancer with **Albiglutide** was found to be low and similar to placebo in the Harmony Outcomes trial.[11]

## **Data Summary Tables**



Table 1: Comparison of **Albiglutide** with other GLP-1 Receptor Agonists (Network Meta-Analysis Data)

| Outcome                       | Albiglutide                   | Semaglutide<br>(1.0 mg)          | Dulaglutide<br>(1.5 mg) | Liraglutide (1.8<br>mg)        |
|-------------------------------|-------------------------------|----------------------------------|-------------------------|--------------------------------|
| Change in<br>HbA1c (%)        | ~ -1.0[3]                     | ~ -1.4 to -1.8[2]                | ~ -1.4[3]               | ~ -1.3                         |
| Change in Body<br>Weight (kg) | < -1.0[3]                     | ~ -4.7[2]                        | ~ -2.9                  | ~ -2.8                         |
| Gastrointestinal<br>AEs       | Lower than<br>Liraglutide[14] | Similar to other<br>GLP-1 RAs[2] | Higher than placebo     | Higher than<br>Albiglutide[14] |

Note: Data is derived from network meta-analyses and may not reflect head-to-head trial results.

Table 2: **Albiglutide** vs. Sitagliptin (DPP-4 Inhibitor) in Patients with Renal Impairment (52-week study)

| Outcome                          | Albiglutide                | Sitagliptin |
|----------------------------------|----------------------------|-------------|
| Change in HbA1c (%) at week 26   | -0.83[5][6]                | -0.52[5][6] |
| Time to Hyperglycemic Rescue     | Significantly longer[5][6] | Shorter     |
| Overall Gastrointestinal AEs (%) | 31.7[5][6]                 | 25.2[5][6]  |
| Diarrhea (%)                     | 10.0[5][6]                 | 6.5[5][6]   |
| Nausea (%)                       | 4.8[5][6]                  | 3.3[5][6]   |

Table 3: Cardiovascular Outcomes of Albiglutide (Harmony Outcomes Trial)



| Outcome                                          | Albiglutide               | Placebo  | Hazard Ratio (95%<br>CI) |
|--------------------------------------------------|---------------------------|----------|--------------------------|
| Major Adverse<br>Cardiovascular Events<br>(MACE) | 7.1%[11]                  | 9.0%[11] | 0.78 (0.68-0.90)         |
| Myocardial Infarction                            | Reduced                   | -        | 0.75 (0.61-0.90)[4]      |
| Cardiovascular Death                             | No significant difference | -        | -                        |
| Stroke                                           | No significant difference | -        | -                        |

## Experimental Protocols HARMONY Clinical Trial Program: General Methodology

The HARMONY program consisted of a series of Phase 3, randomized, controlled trials designed to evaluate the efficacy and safety of **Albiglutide** in adults with type 2 diabetes.[1]

- Patient Population: The trials enrolled adults with type 2 diabetes who had inadequate
  glycemic control on their current treatment regimen, which could include diet and exercise
  alone or in combination with other oral antidiabetic drugs.[9][13] The Harmony Outcomes trial
  specifically enrolled patients with established cardiovascular disease.[9]
- Study Design: The trials were typically multicenter, randomized, double-blind, and either placebo-controlled or active-comparator controlled.[9][13]
- Intervention: Patients were randomized to receive once-weekly subcutaneous injections of Albiglutide (typically starting at 30 mg and potentially increasing to 50 mg) or a comparator (placebo or an active drug).[8][9]
- Primary Endpoint: The primary efficacy endpoint was typically the change in HbA1c from baseline to a specified time point (e.g., 52 weeks).[13][15] In the Harmony Outcomes trial, the primary endpoint was the time to the first occurrence of a major adverse cardiovascular event.[9]



- Secondary Endpoints: Secondary endpoints often included the change in fasting plasma glucose, body weight, the proportion of patients achieving target HbA1c levels, and the time to hyperglycemic rescue.[15]
- Safety Assessments: Safety was assessed through the monitoring and reporting of adverse events, including those of special interest such as gastrointestinal events, injection-site reactions, and cardiovascular events.[15]

# Visualizations GLP-1 Receptor Signaling Pathway









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Efficacy and safety of albiglutide, a once-weekly glucagon-like peptide-1 receptor agonist, in patients with type 2 diabetes: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Systematic Literature Review and Network Meta-Analysis Comparing Once-Weekly Semaglutide with Other GLP-1 Receptor Agonists in Patients with Type 2 Diabetes Previously Receiving Basal Insulin PMC [pmc.ncbi.nlm.nih.gov]
- 3. clinician.nejm.org [clinician.nejm.org]
- 4. A Review and Meta-Analysis of the Safety and Efficacy of Using Glucagon-like Peptide-1 Receptor Agonists [mdpi.com]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Efficacy and safety of the once-weekly GLP-1 receptor agonist albiglutide versus sitagliptin in patients with type 2 diabetes and renal impairment: a randomized phase III study PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Semaglutide Versus Other Glucagon-Like Peptide-1 Agonists for Weight Loss in Type 2 Diabetes Patients: A Systematic Review and Meta-Analysis PMC [pmc.ncbi.nlm.nih.gov]
- 8. Harmony Outcomes American College of Cardiology [acc.org]
- 9. Harmony Outcomes: A randomized, double-blind, placebo-controlled trial of the effect of albiglutide on major cardiovascular events in patients with type 2 diabetes mellitus-Rationale, design, and baseline characteristics PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medscape.com [medscape.com]
- 11. gsk.com [gsk.com]
- 12. Once-weekly albiglutide in the management of type 2 diabetes: patient considerations -PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy and safety of once-weekly GLP-1 receptor agonist albiglutide (HARMONY 2): 52
  week primary endpoint results from a randomised, placebo-controlled trial in patients with
  type 2 diabetes mellitus inadequately controlled with diet and exercise PubMed
  [pubmed.ncbi.nlm.nih.gov]



- 14. Comparative Effectiveness of Long-Acting GLP-1 Receptor Agonists in Type 2 Diabetes: A Short Review on the Emerging Data PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficacy and safety of once-weekly GLP-1 receptor agonist albiglutide (HARMONY 2):
   52 week primary endpoint results from a randomised, placebo-controlled trial in patients with type 2 diabetes mellitus inadequately controlled with diet and exercise PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Albiglutide Clinical Trial Meta-Analysis: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3029776#meta-analysis-of-albiglutide-clinical-trial-results]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com